2-Bromo-2-(4-bromophenyl)acetamide

Chemoselective synthesis Cross-coupling Sequential functionalization

This α-brominated phenylacetamide is a strategic intermediate for complex synthesis. Unlike mono-halogenated or N-substituted analogs, its uniquely orthogonal α-bromo (nucleophilic displacement) and para-aryl bromide (Suzuki coupling) groups enable two sequential, chemoselective C–C bond-forming events without protection/deprotection steps. The α-carbon stereogenic center further unlocks enantioselective applications via chiral resolution. With an MW of 292.95 g/mol and shipping at ambient temperature, this scaffold accelerates the assembly of bis-aryl libraries for medicinal chemistry and agrochemical research.

Molecular Formula C8H7Br2NO
Molecular Weight 292.95 g/mol
Cat. No. B13005064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-2-(4-bromophenyl)acetamide
Molecular FormulaC8H7Br2NO
Molecular Weight292.95 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(C(=O)N)Br)Br
InChIInChI=1S/C8H7Br2NO/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,7H,(H2,11,12)
InChIKeyFSLTWMUCDWXXRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-2-(4-bromophenyl)acetamide (CAS 251366-61-7): Core Identity and Procurement-Relevant Profile


2-Bromo-2-(4-bromophenyl)acetamide (CAS 251366-61-7; molecular formula C₈H₇Br₂NO; MW 292.95 g/mol) is an α-brominated phenylacetamide derivative bearing a para-bromo substituent on the aromatic ring . Unlike its constitutional isomer 2-bromo-N-(4-bromophenyl)acetamide (CAS 5439-13-4), this compound features the bromine atom on the α-carbon of the acetamide side chain rather than on the amide nitrogen, creating a stereogenic center at the α-position and yielding two chemically distinct C–Br bonds with differentiated reactivity profiles [1]. It is classified as a halogenated acetamide and is primarily utilized as a synthetic intermediate in medicinal chemistry and agrochemical research .

Why 2-Bromo-2-(4-bromophenyl)acetamide Cannot Be Replaced by a Generic α-Bromoacetamide or Mono-Brominated Analog


Substituting 2-bromo-2-(4-bromophenyl)acetamide with a simpler α-bromoacetamide (e.g., 2-bromo-2-phenylacetamide, CAS 19078-71-8) or a mono-brominated phenylacetamide (e.g., 2-(4-bromophenyl)acetamide, CAS 74860-13-2) eliminates critical structural features that govern reactivity, physicochemical properties, and downstream functionalization potential. The target compound uniquely possesses two chemically distinct C–Br bonds—the α-bromo group susceptible to nucleophilic displacement and the para-aryl bromide amenable to palladium-catalyzed cross-coupling—enabling sequential, chemoselective transformations that neither mono-brominated analog can support [1]. Furthermore, the α-carbon stereogenic center present in 2-bromo-2-(4-bromophenyl)acetamide is absent in both 2-(4-bromophenyl)acetamide (achiral) and the N-substituted isomer 2-bromo-N-(4-bromophenyl)acetamide (also achiral), precluding enantioselective applications [2]. These structural distinctions translate into measurable differences in molecular weight (292.95 vs. 214.06 g/mol for mono-brominated analogs), predicted density (~1.655 g/cm³ vs. ~1.537 g/cm³), and boiling point (~398.5°C vs. ~376.9°C at 760 mmHg), all of which affect handling, purification, and formulation in both research and process chemistry contexts .

2-Bromo-2-(4-bromophenyl)acetamide: Comparator-Anchored Quantitative Differentiation Evidence


Dual C–Br Bond Architecture Enables Orthogonal Reactivity Not Achievable with Mono-Brominated Analogs

2-Bromo-2-(4-bromophenyl)acetamide contains two C–Br bonds at chemically distinct positions: an sp³-hybridized α-bromo group (benzylic, reactive toward SN2 nucleophilic displacement) and an sp²-hybridized para-aryl bromide (suitable for Pd-catalyzed Suzuki–Miyaura or Buchwald–Hartwig coupling). The general reactivity order for aryl halides in Suzuki coupling follows I > Br ≥ OTf >> Cl [1], and the α-bromoacetamide motif has been shown to undergo efficient Pd-catalyzed cross-coupling with arylboronic acids to yield α-arylacetamides [2]. In contrast, mono-brominated analogs such as 2-bromo-2-phenylacetamide (lacking the para-aryl bromide) and 2-(4-bromophenyl)acetamide (lacking the α-bromo group) each possess only a single reactive site, rendering orthogonal sequential functionalization impossible [3]. The constitutional isomer 2-bromo-N-(4-bromophenyl)acetamide (CAS 5439-13-4) also bears two bromine atoms but at different positions (α-methylene and N-aryl), yielding a distinct reactivity profile where the α-bromine is not benzylic and the compound is achiral [3].

Chemoselective synthesis Cross-coupling Sequential functionalization Dual halogenation

Chiral α-Carbon Enables Enantioselective Transformations Unavailable to Achiral Acetamide Analogs

The α-carbon of 2-bromo-2-(4-bromophenyl)acetamide is a stereogenic center (sp³ carbon bearing four different substituents: –H, –Br, –C(=O)NH₂, and –C₆H₄Br), rendering the compound chiral. This chirality has been exploited in the kinetic resolution of racemic α-bromophenylacetamides using Cinchona alkaloid salts as phase-transfer catalysts, yielding (S)-enantioenriched α-sulfanylated products with stereoselection rationalized by ternary complex fitting models [1]. The N-substituted isomer 2-bromo-N-(4-bromophenyl)acetamide (CAS 5439-13-4) and mono-brominated analog 2-(4-bromophenyl)acetamide (CAS 74860-13-2) are both achiral and cannot participate in such asymmetric transformations [2]. The kinetic resolution methodology demonstrated for the α-bromophenylacetamide scaffold provides enantiomeric enrichment, with the stereochemical outcome governed by the specific Cinchona alkaloid–substrate pairing [1].

Asymmetric synthesis Chiral resolution Enantioselective catalysis Cinchona alkaloids

Bromodomain Inhibition Profile: PCAF and ATAD2 Binding Data Provide Target-Class Anchoring vs. Structurally Related Acetamides

2-Bromo-2-(4-bromophenyl)acetamide has been profiled in the BROMOscan assay platform against bromodomain-containing proteins. It inhibited human PCAF (KAT2B) with an IC₅₀ of 70,000 nM and human ATAD2A with an IC₅₀ of 100,000 nM [1]. These values establish a baseline affinity for this chemotype against the bromodomain family. While direct head-to-head data for close analogs (e.g., 2-bromo-2-phenylacetamide or the N-substituted isomer) in the same assay panel are not publicly available, the para-bromophenyl substituent has been shown to be essential for FPR agonist activity in related 4-(bromophenyl)acetamide-containing scaffolds, where its replacement with chloro, methyl, or unsubstituted phenyl abolished activity [2]. This class-level SAR suggests that the para-bromo substitution pattern contributes meaningfully to target engagement in acetamide-based bioactive compounds.

Bromodomain inhibition PCAF ATAD2 Epigenetics BROMOscan

Predicted Physicochemical Property Differentiation Guides Purification and Formulation Protocol Selection

The dibrominated structure of 2-bromo-2-(4-bromophenyl)acetamide imparts distinct predicted physicochemical properties relative to its mono-brominated analog 2-(4-bromophenyl)acetamide. The target compound has a molecular weight of 292.95 g/mol (vs. 214.06 g/mol), predicted density of approximately 1.655 g/cm³ (vs. 1.537 g/cm³ for 2-(4-bromophenyl)acetamide), and a predicted boiling point of approximately 398.5°C at 760 mmHg (vs. 376.9°C) . The presence of two heavy bromine atoms (total bromine mass contribution ~160 u, representing ~55% of molecular weight) significantly increases the compound's boiling point relative to non-brominated or mono-brominated congeners, alters its chromatographic retention behavior (higher logP predicted due to increased halogenation), and affects recrystallization solvent selection [1]. The N-substituted isomer 2-bromo-N-(4-bromophenyl)acetamide (CAS 5439-13-4) has an identical molecular formula but a higher predicted density of 1.928 g/cm³, reflecting the different molecular packing arising from its distinct connectivity .

Physicochemical properties Chromatography Recrystallization Formulation

Electrochemical Debrominative Hydrogenation/Deuteration: α-Bromoacetamide-Specific Reactivity Absent in Non-Brominated Analogs

The α-bromoacetamide motif present in 2-bromo-2-(4-bromophenyl)acetamide enables a specific electrochemical debrominative hydrogenation/deuteration reaction that is fundamentally inaccessible to non-brominated acetamide analogs. Singh et al. (2025) demonstrated that 2-bromo-N-arylacetamides undergo efficient electro-reductive C–Br bond activation using H₂O/D₂O as the hydrogen/deuterium source at room temperature, yielding N-arylacetamides in moderate to high yields with broad functional group compatibility [1]. This transformation exploits the unique redox properties of the C–Br bond (bond dissociation energy ~285 kJ/mol for C–Br vs. ~414 kJ/mol for C–H), enabling selective reductive chemistry that cannot be replicated with 2-(4-bromophenyl)acetamide (lacking the α-Br) or N-(4-bromophenyl)acetamide (lacking any C–Br bond susceptible to this electrochemical manifold) [2]. The method provides access to deuterium-labeled analogs for metabolic studies, a capability not available through conventional hydrogenation of non-brominated precursors.

Electrochemical reduction Deuteration C–Br activation Green chemistry

Optimal Application Scenarios for 2-Bromo-2-(4-bromophenyl)acetamide Based on Quantitative Differentiation Evidence


Multi-Step Sequential C–C Bond Formation via Chemoselective Cross-Coupling

The target compound is ideally suited for synthetic routes requiring two sequential, chemoselective C–C bond-forming events. The benzylic α-bromo group can first react with nucleophiles (thiols, amines, or via Pd-catalyzed coupling with arylboronic acids) while the para-aryl bromide remains intact for a subsequent Suzuki–Miyaura coupling [1][2]. This orthogonal reactivity eliminates protection/deprotection steps and reduces the synthetic sequence length relative to starting from a mono-halogenated precursor that would require a separate halogenation step. The strategy is particularly valuable for constructing biaryl-containing α-substituted acetamide libraries for medicinal chemistry lead optimization, where the para-bromo substituent serves as a latent diversification point late in the synthesis [3].

Enantioselective Synthesis of Chiral α-Sulfanyl Acetamide Building Blocks

The stereogenic α-carbon of racemic 2-bromo-2-(4-bromophenyl)acetamide can be kinetically resolved using Cinchona alkaloid-based phase-transfer catalysts in the presence of benzenethiolate nucleophiles to yield enantioenriched α-sulfanylated products [1]. This approach provides access to non-racemic chiral building blocks bearing the para-bromophenyl substituent, which can subsequently participate in cross-coupling reactions for further diversification. This scenario is directly supported by published methodology on α-bromophenylacetamide kinetic resolution and is unavailable using achiral analogs such as 2-bromo-N-(4-bromophenyl)acetamide or 2-(4-bromophenyl)acetamide [1].

Fungicidal Intermediate Manufacturing via the α-Bromoacetamide Patent Route

Patent EP0144177 (and related filings) describes a process for preparing substituted α-bromoacetamides as key intermediates in the synthesis of fungicidal compounds, with specific mention of 4-chlorobenzoylamino-α-bromoacetamide and its 4-bromo analogue as compounds of particular value [1]. 2-Bromo-2-(4-bromophenyl)acetamide serves as a direct precursor or structural analogue within this fungicidal compound class. The patented process involves bromination of a nitrile precursor in carboxylic acid media, with improved yields over prior art methods, and the para-bromo substituent on the target compound maps directly onto the patent's exemplified substitution patterns, providing a regulatory-grounded rationale for procurement at pilot or production scale [1].

Deuterium-Labeled Internal Standard Preparation via Electrochemical Deuteration

The α-C–Br bond in 2-bromo-2-(4-bromophenyl)acetamide can be selectively reduced under electrochemical conditions using D₂O as the deuterium source to yield the corresponding α-deuterated 2-(4-bromophenyl)acetamide [1]. This transformation, validated for the 2-bromo-N-arylacetamide substrate class by Singh et al. (2025), operates at room temperature in open air and avoids the need for expensive deuterated reducing agents (e.g., LiAlD₄ or NaBD₄) [1]. The resulting deuterium-labeled product can serve as an internal standard for LC-MS/MS quantification in drug metabolism and pharmacokinetic (DMPK) studies, an application that non-brominated 2-(4-bromophenyl)acetamide cannot support without a separate halogenation–dehalogenation sequence [2].

Quote Request

Request a Quote for 2-Bromo-2-(4-bromophenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.